![molecular formula C11H19NOS B13315598 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H19NOS and a molecular weight of 213.34 g/mol This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 5-methylthiophene with an appropriate alkylating agent to introduce the ethyl groupSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiophene ring or the amino alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amino alcohol group allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol is unique due to its specific combination of a thiophene ring and an amino alcohol group.
Eigenschaften
Molekularformel |
C11H19NOS |
|---|---|
Molekulargewicht |
213.34 g/mol |
IUPAC-Name |
4-[1-(5-methylthiophen-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C11H19NOS/c1-8(13)6-7-12-10(3)11-5-4-9(2)14-11/h4-5,8,10,12-13H,6-7H2,1-3H3 |
InChI-Schlüssel |
XTGRHQKVKRSSDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)NCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
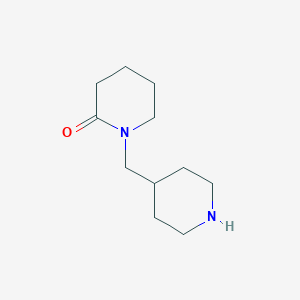
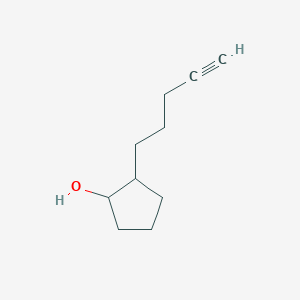
![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
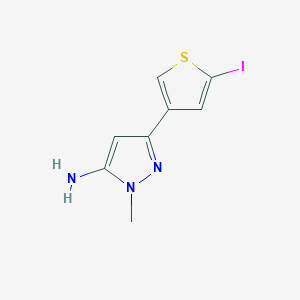
![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
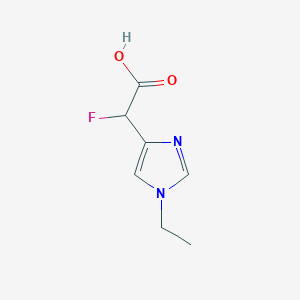
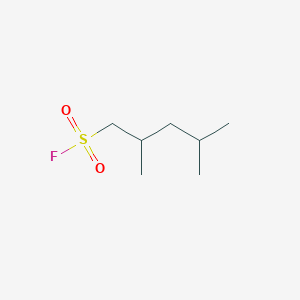
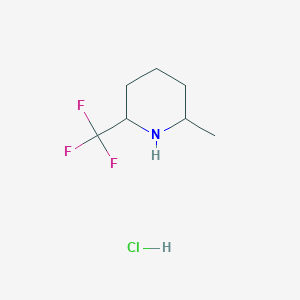
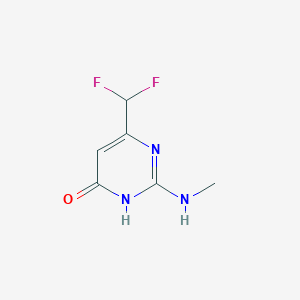
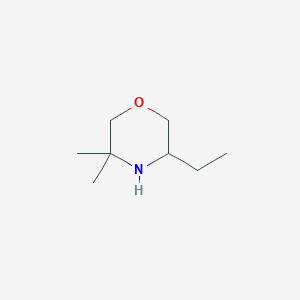
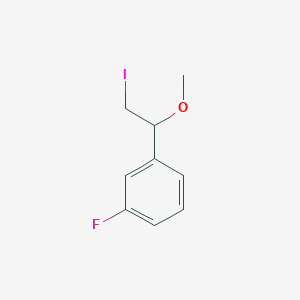
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
